

"isomers of dibenzylideneacetone and their properties"

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Compound of Interest

Compound Name: *trans,trans-Dibenzylideneacetone*

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An In-depth Technical Guide to the Isomers of Dibenzylideneacetone and Their Properties

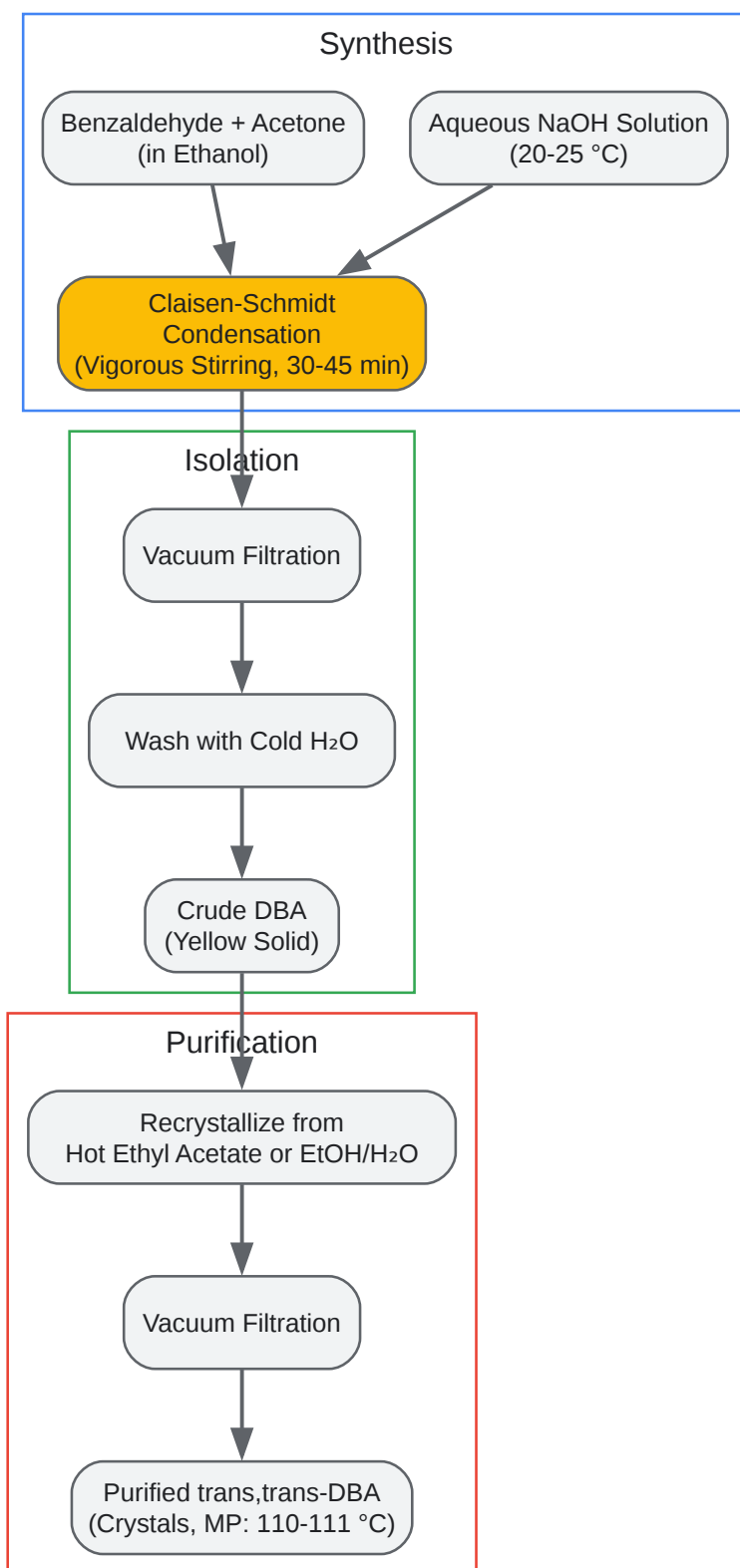
Introduction

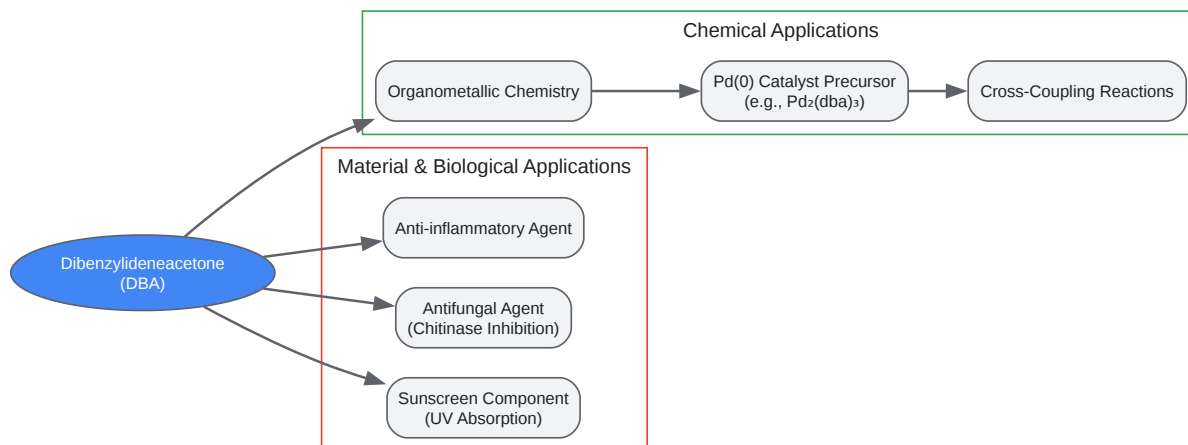
Dibenzylideneacetone (DBA), systematically named (1,5-diphenylpenta-1,4-dien-3-one), is an α,β -unsaturated ketone that serves as a prominent example in organic chemistry for illustrating concepts such as Claisen-Schmidt condensation, geometric isomerism, and UV-Visible spectroscopy.[1][2] Its chemical formula is $C_{17}H_{14}O$, and its structure consists of a five-carbon chain with a central ketone group and two phenyl-substituted double bonds.[3] The presence of two carbon-carbon double bonds allows for the existence of three distinct geometric isomers: trans,trans, cis,trans, and cis,cis.[3][4]

The trans,trans isomer is the most stable and commonly synthesized form.[1][5] DBA is a pale-yellow crystalline solid, insoluble in water but soluble in various organic solvents like ethanol, acetone, and chloroform.[1][6][7] It has significant applications, most notably as a labile ligand in organometallic chemistry for the preparation of palladium catalysts, such as Tris(dibenzylideneacetone)dipalladium(0).[5][6][8] Additionally, its ability to absorb ultraviolet light makes it a useful component in sunscreens.[5][9] This guide provides a comprehensive overview of the isomers of DBA, their physicochemical properties, spectroscopic characterization, and detailed experimental protocols.

Geometric Isomers of Dibenzylideneacetone

The restricted rotation around the two C=C double bonds in the dibenzylideneacetone molecule gives rise to three geometric isomers.^[10] The nomenclature specifies the orientation of the substituents on each double bond. The most stable and commonly encountered isomer is the trans,trans form, while the cis,trans and cis,cis isomers are less stable.^{[11][12]} The cis-trans and trans-cis isomers are identical and considered a single isomer.^[3]





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